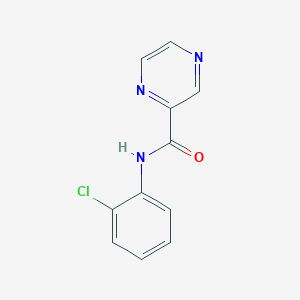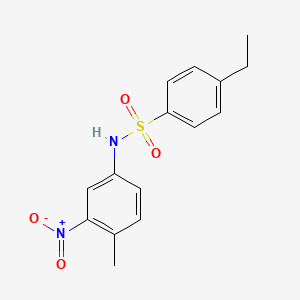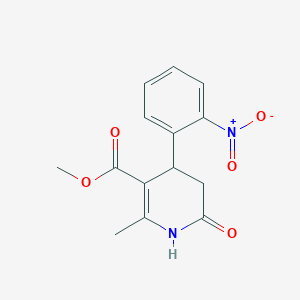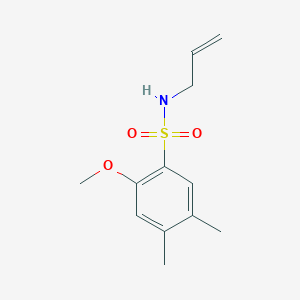![molecular formula C16H17ClN2O2 B5188698 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. The aim of
Mécanisme D'action
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde reduces the release of cortisol and other stress hormones, which can have a calming effect on the brain. This mechanism of action has been shown to be effective in reducing anxiety and depression in animal models.
Biochemical and Physiological Effects:
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of cortisol and other stress hormones, which can have a calming effect on the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its selectivity for the CRF1 receptor, which reduces the potential for off-target effects. It has also been shown to be effective in reducing anxiety and depression in animal models, making it a promising candidate for further research. However, one limitation of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde. One area of interest is the potential therapeutic applications of this compound in the treatment of stress-related disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde and its effects on the brain and body. Finally, there is a need for the development of more soluble formulations of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde to improve its administration in experimental settings.
Méthodes De Synthèse
The synthesis of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde involves the reaction of 4-chlorobenzyl chloride with 5-(2-furyl)methylamine in the presence of potassium carbonate to yield 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazine. This intermediate is then oxidized with sodium chlorite to produce 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde.
Applications De Recherche Scientifique
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has been shown to block the effects of stress on the brain, reducing the release of cortisol and other stress hormones. It has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
4-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-3-1-13(2-4-14)16-6-5-15(21-16)11-18-7-9-19(12-20)10-8-18/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQELOBWKUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)

![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)
